molecular formula C10H12N2O5 B12560866 3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester CAS No. 149726-21-6

3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester

Cat. No.: B12560866
CAS No.: 149726-21-6
M. Wt: 240.21 g/mol
InChI Key: FXJMTBSGFQBKSY-UHFFFAOYSA-N
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Description

3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester is a chemical compound with the molecular formula C10H12N2O4. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its unique structure, which includes both amino and methoxy functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester typically involves the esterification of 3,4-pyridinedicarboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The amino group is introduced through a subsequent reaction, where the esterified product is treated with an amine source under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide or other alkoxides are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine dicarboxylic acid derivatives, while reduction can produce amino-substituted pyridines.

Scientific Research Applications

3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester involves its interaction with specific molecular targets. The amino and methoxy groups play a crucial role in its binding affinity and reactivity. The compound can interact with enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Pyridinedicarboxylic acid, dimethyl ester
  • 2,3-Pyridinedicarboxylic acid, dimethyl ester
  • 4-(Bromomethyl)-2,6-pyridinedicarboxylic acid, dimethyl ester
  • 3,5-Pyridinedicarboxylic acid, 4-(3-aminophenyl)-2,6-dimethyl-, dimethyl ester

Uniqueness

3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester is unique due to the presence of both amino and methoxy groups, which provide distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific chemical syntheses and applications where these functional groups are advantageous.

Biological Activity

3,4-Pyridinedicarboxylic acid, 6-amino-2-methoxy-, dimethyl ester, also referred to as dimethyl 6-amino-2-methoxy-3,4-pyridinedicarboxylate, is a pyridine derivative with significant potential in pharmacological applications. This compound features a pyridine ring substituted with two carboxylate groups and an amino group at the 6-position, along with methoxy and dimethyl ester functionalities. Its molecular formula is C9H11N O4, with a molecular weight of 195.1721 g/mol .

The chemical structure of this compound allows for various reactions typical of pyridine derivatives. These reactions include nucleophilic substitutions and esterifications, which are significant for synthetic chemistry applications where modifications to the functional groups are required. The compound's reactivity and structural features suggest it could serve as a lead structure for drug development.

Biological Activity

Research indicates that derivatives of 3,4-pyridinedicarboxylic acid exhibit a range of biological activities:

  • Antimicrobial Activity : Compounds in this class have demonstrated antimicrobial properties against various pathogens. Studies have shown that modifications to the amino or methoxy groups can enhance these effects.
  • Anticancer Potential : Some derivatives have been evaluated for their anticancer activities. For instance, compounds similar to 3,4-pyridinedicarboxylic acid have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Enzyme Inhibition : There is evidence that this compound can act as an inhibitor of certain enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in cancer cells; inhibits proliferation
Enzyme InhibitionInhibits specific enzymes linked to disease processes

Case Studies

  • Anticancer Activity : A study evaluated the effects of a series of pyridine derivatives on human cancer cell lines. The findings suggested that modifications in the structure significantly influenced the cytotoxicity against leukemia and lung cancer cells. The most potent compounds exhibited IC50 values ranging from 1.65 to 5.51 μM .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of pyridine derivatives, including dimethyl 6-amino-2-methoxy-3,4-pyridinedicarboxylate. Results indicated that certain structural modifications enhanced activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The biological activity of 3,4-Pyridinedicarboxylic acid derivatives is closely linked to their structural features. Key findings include:

  • Amino Group : The presence and position of the amino group significantly affect binding affinity to biological targets.
  • Methoxy Substitution : Variations in methoxy group substitution can alter solubility and bioavailability.

Table 2: Structure-Activity Relationships

Structural FeatureImpact on Activity
Amino GroupEnhances binding affinity to specific targets
Methoxy SubstitutionInfluences solubility and overall bioavailability

Properties

CAS No.

149726-21-6

Molecular Formula

C10H12N2O5

Molecular Weight

240.21 g/mol

IUPAC Name

dimethyl 6-amino-2-methoxypyridine-3,4-dicarboxylate

InChI

InChI=1S/C10H12N2O5/c1-15-8-7(10(14)17-3)5(9(13)16-2)4-6(11)12-8/h4H,1-3H3,(H2,11,12)

InChI Key

FXJMTBSGFQBKSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=N1)N)C(=O)OC)C(=O)OC

Origin of Product

United States

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